molecular formula C10H16N2OSi B8131028 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

Cat. No.: B8131028
M. Wt: 208.33 g/mol
InChI Key: PLBXUBMUQICCNX-UHFFFAOYSA-N
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Description

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole (CAS 2270907-03-2) is a high-purity (≥98%) synthetic building block of significant interest in advanced organic and medicinal chemistry research. This compound features a pyrazole heterocycle, a privileged scaffold in drug discovery due to its prevalence in bioactive molecules and approved therapeutics . The molecule is strategically functionalized with both an ethynyl group and a 2-(trimethylsilyl)ethoxy) protective group, making it a versatile intermediate for constructing more complex architectures. The ethynyl group serves as a key handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, most notably the Click chemistry cycloadditions and Sonogashira couplings . These reactions are fundamental for creating conjugated systems or attaching the pyrazole core to other molecular fragments. The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is a widely employed protecting group for the pyrazole nitrogen, ensuring regioselectivity in subsequent reactions and can be readily removed under mild acidic conditions without disrupting other sensitive functional groups . In scientific applications, this compound is primarily used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. Pyrazole derivatives are extensively investigated for their diverse biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, often acting through mechanisms such as enzyme inhibition . Researchers value this specific SEM-protected ethynyl pyrazole for its role in streamlining the synthesis of novel pyrazole-based compound libraries for biological screening and in the development of fluorescent probes and optoelectronic materials, leveraging the electronic properties of the pyrazole ring . Handling and Regulatory Information: This product is classified as a hazardous chemical (GHS07). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include avoiding inhalation of dust/fume/gas/mist and using personal protective equipment. This material is offered for research and further manufacturing use only . It is not for direct human or veterinary use and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

IUPAC Name

2-(4-ethynylpyrazol-1-yl)oxyethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OSi/c1-5-10-8-11-12(9-10)13-6-7-14(2,3)4/h1,8-9H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXUBMUQICCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCON1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrate : 1-SEM-pyrazole (4a ).

  • Base : TMPMgCl·LiCl (1.1 equiv) in THF at -20°C.

  • Time : 4 hours (monitored via GC after iodine quenching).

Mechanistic Insights

The bulky TMP ligand directs deprotonation to the less hindered C4 position, forming a magnesiated intermediate (5a ). This intermediate reacts with electrophiles to install substituents at C4.

Electrophilic Ethynylation at C4

The magnesiated pyrazole (5a ) is quenched with ethynylating agents to introduce the desired functionality. Two primary approaches are documented:

Direct Ethynylation via Electrophilic Quenching

  • Electrophile : Ethynyl bromide (HC≡CBr).

  • Conditions : Addition at -20°C, warming to 25°C over 12 hours.

  • Yield : 68% (after chromatography).

Challenges : Ethynyl bromide’s volatility necessitates careful handling under inert conditions.

Silyl-Protected Ethynyl Reagents

  • Electrophile : Trimethylsilyl ethynyl bromide (TMS-C≡CBr).

  • Deprotection : Treatment with TBAF (tetrabutylammonium fluoride) in THF.

  • Overall Yield : 72% (TMS installation) → 89% (deprotection).

Advantages : Enhanced stability of the silyl-protected intermediate simplifies purification.

Halogenation-Sonogashira Coupling Approach

An alternative route involves C4 halogenation followed by cross-coupling:

Bromination at C4

  • Electrophile : Dibromotetrachloroethane (1.2 equiv).

  • Conditions : -15°C in THF, 6 hours.

  • Yield : 75% (4-bromo-1-SEM-pyrazole).

Sonogashira Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

  • Alkyne : Ethynyltrimethylsilane (1.5 equiv).

  • Conditions : 60°C, 12 hours.

  • Yield : 82% (post-deprotection with K₂CO₃ in MeOH).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Direct Electrophilic68%One-pot protocolHandling volatile reagents
Silyl Protection/Deprot72% → 89%Stable intermediatesAdditional deprotection step
Halogenation-Coupling75% → 82%Compatibility with diverse alkynesMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilanylethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and alcohols, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the trimethylsilanylethoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The SEM-protected pyrazole scaffold is versatile, with substituent variations influencing reactivity and applications. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Applications/Reactivity Reference
4-Ethynyl-1-SEM-1H-pyrazole Ethynyl (4), SEM (1) 250.39* Click chemistry, drug intermediates
4-Bromo-1-SEM-1H-pyrazole Bromo (4), SEM (1) 277.24 Suzuki coupling precursors
4-Iodo-1-SEM-1H-pyrazole Iodo (4), SEM (1) 324.22* Cross-coupling reactions
4-(Boronate ester)-1-SEM-1H-pyrazole Boronate (4), SEM (1) 313.24 Suzuki-Miyaura reactions
3,5-Dimethyl-4-bromo-1-SEM-1H-pyrazole Bromo (4), SEM (1), Me (3,5) 318.29 Sterically hindered intermediates
(E)-4-(4-Methoxystyryl)-1-nitrophenyl-1H-pyrazole Styryl (4), nitro (1) N/A Photophysical studies

*Calculated based on molecular formulas.

Key Observations:
  • Electronic Effects: Ethynyl groups enhance π-conjugation and reactivity in cycloadditions, whereas bromo/iodo substituents facilitate cross-couplings (e.g., Suzuki, Sonogashira) .
  • Steric Influence : Bulky groups (e.g., 3,5-dimethyl in ) reduce reaction rates but improve regioselectivity.
  • Protection/Deprotection : The SEM group is stable during nucleophilic substitutions but cleaved under acidic (HCl/THF ) or fluoride conditions .
Analog Syntheses:
  • 4-Bromo-1-SEM-1H-pyrazole : Direct SEM protection of 4-bromopyrazole (yield: ~85%) .
  • Boronate Analogs : Miyaura borylation of 4-bromo-1-SEM-pyrazole with bis(pinacolato)diboron (yield: 80–90%) .
  • Styryl Derivatives : Wittig or Heck reactions (e.g., styryl group introduction in ).

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole?

The compound is synthesized via sequential functionalization of the pyrazole core. Key steps include:

  • Protection : Introduction of the 2-(trimethylsilyl)ethoxy (SEM) group at the pyrazole nitrogen using SEM-Cl under basic conditions (e.g., NaH in THF) to prevent unwanted side reactions during subsequent steps .
  • Ethynylation : Sonogashira coupling or direct alkyne substitution to introduce the ethynyl group at the 4-position. Pd/Cu catalysts and anhydrous conditions are typically employed .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization ensure high purity .

Q. How is the SEM protecting group removed without degrading the pyrazole core?

The SEM group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) or via fluoride ion sources (e.g., TBAF in THF). The choice depends on the stability of other functional groups .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : Distinct signals for SEM protons (δ ~0.1 ppm for Si(CH₃)₃, δ ~3.5–3.7 ppm for -OCH₂CH₂-) and ethynyl proton (δ ~2.5–3.0 ppm) confirm substitution patterns .
  • LCMS : Validates molecular weight and purity, with [M+H]+ peaks matching theoretical values .
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly for heterocyclic derivatives .

Advanced Research Questions

Q. How does the ethynyl group influence regioselectivity in cycloaddition or cross-coupling reactions?

The ethynyl group acts as a directing moiety in Huisgen azide-alkyne cycloaddition, favoring 1,4-triazole formation. Steric and electronic effects from the SEM group further modulate reactivity. Computational studies (DFT) predict transition-state geometries and regioselectivity trends .

Q. What strategies resolve contradictions in reaction yields when modifying pyrazole substituents?

  • Case Study : highlights isomer formation (e.g., 3:1 ratio of pyrazole isomers) due to competing reaction pathways. Optimization involves:
  • Adjusting hydrazine derivatives (e.g., phenyl vs. benzyl hydrazine) to favor desired products .
  • Monitoring reaction progress via TLC/HPLC to identify side products early .
    • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) or in situ IR spectroscopy tracks intermediate formation .

Q. How does the SEM group impact stability under varying solvent and catalytic conditions?

  • Stability Tests : SEM-protected pyrazoles are stable in polar aprotic solvents (e.g., DMF, THF) but degrade in protic solvents (e.g., MeOH/H₂O) under prolonged heating .
  • Catalytic Compatibility : Pd-based catalysts (e.g., Pd₂(dba)₃) tolerate SEM groups, but strong bases (e.g., Cs₂CO₃) may induce partial deprotection .

Q. What computational methods predict reactivity and electronic properties of this compound?

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethynyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
  • MD Simulations : Model solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on SEM cleavage) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
SEM ProtectionSEM-Cl, NaH, THF, 0°C → RT, 12h85–90
EthynylationPd(PPh₃)₂Cl₂, CuI, ethynyl reagent, 60°C, 24h60–75
SEM DeprotectionTFA/DCM (1:1), RT, 2h>95

Q. Table 2: Analytical Data for Structural Confirmation

TechniqueKey Diagnostic SignalsReference
¹H NMRδ 0.1 (Si(CH₃)₃), δ 3.5–3.7 (-OCH₂CH₂-)
LCMS[M+H]+ = 293.1 (C₁₁H₁₇N₂O₂Si)
X-rayCrystallographic data (CCDC entry)

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